2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride
Description
This compound is a dihydrochloride salt featuring a thieno[3,2-c]pyridine core fused with a partially saturated tetrahydropyridine ring, an azetidine (4-membered nitrogen-containing ring), and a pyridazin-3(2H)-one moiety connected via a ketone-containing ethyl linker. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
2-[2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S.2ClH/c21-15-2-1-5-17-20(15)11-16(22)19-9-13(10-19)18-6-3-14-12(8-18)4-7-23-14;;/h1-2,4-5,7,13H,3,6,8-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYLMPGBOYQYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CN4C(=O)C=CC=N4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 392.32 g/mol. Its structure incorporates a thieno[3,2-c]pyridine moiety, which is known for various biological activities.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-c]pyridine exhibit significant antimicrobial activity. For instance, studies have shown that related azetidinone compounds demonstrate potent effects against various pathogens including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Antiplatelet Activity
The compound is structurally related to clopidogrel, an antiplatelet medication. Clopidogrel functions as a prodrug that requires metabolic activation to inhibit platelet aggregation through the P2Y12 receptor . This mechanism suggests that similar compounds could also exhibit antiplatelet effects, which are critical in preventing thrombotic events.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for microbial survival.
- Receptor Modulation : As an analog to clopidogrel, it may interact with platelet receptors to inhibit aggregation.
- Oxidative Stress Reduction : Potential neuroprotective effects may stem from the ability to scavenge free radicals or enhance antioxidant defenses.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiplatelet Activity
The compound is structurally related to clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. Research indicates that derivatives of thieno[3,2-c]pyridine exhibit significant antiplatelet activity by inhibiting the P2Y12 receptor on platelets, which is crucial for platelet aggregation. Studies have shown that modifications to the thienopyridine structure can enhance potency and selectivity for this target .
1.2 Neuroprotective Effects
Recent studies have suggested that thieno[3,2-c]pyridines may possess neuroprotective properties. The compound's ability to cross the blood-brain barrier allows it to potentially mitigate neurodegenerative processes. In vitro and in vivo studies have demonstrated that these compounds can reduce oxidative stress and inflammation in neuronal cells, making them candidates for treating conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Researchers have conducted comprehensive SAR studies focusing on various substituents on the thienopyridine ring and their effects on biological activity. For instance, modifications at the azetidine moiety have been shown to influence both potency and selectivity for target receptors .
Synthesis and Derivatives
The synthesis of 2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride involves several steps, including cyclization and functional group modifications. Various derivatives have been synthesized to explore their biological activities further. For example, certain derivatives have shown enhanced solubility and bioavailability compared to the parent compound, which is crucial for therapeutic efficacy .
Case Studies
4.1 Clinical Trials
Several clinical trials are underway to evaluate the efficacy of thienopyridine derivatives in preventing cardiovascular events in high-risk populations. Preliminary results indicate promising outcomes regarding safety and effectiveness, particularly in patients who are resistant to standard antiplatelet therapies .
4.2 Comparative Studies
Comparative studies between this compound and existing antiplatelet agents like clopidogrel highlight its potential advantages in terms of reduced side effects and improved patient compliance due to its dosing regimen .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related derivatives from the literature:
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations
Structural Uniqueness: The target compound integrates a thienopyridine scaffold (associated with ADP receptor antagonism) with a 4-membered azetidine ring, which is conformationally restricted compared to 5- or 6-membered rings in analogs (e.g., tetrahydroimidazopyridines in –3). This may enhance target selectivity or metabolic stability.
Biological Activity: Compound C1 (), a thieno-tetrahydropyridine derivative, demonstrated superior antiplatelet activity to ticlopidine, suggesting the thienopyridine core is critical for ADP receptor binding. The target compound’s azetidine and pyridazinone groups may further modulate potency or off-target effects. Pyridazinone derivatives () are structurally simpler but lack the fused heterocyclic systems seen in the target compound, which could limit their pharmacological scope.
Physicochemical Properties: The dihydrochloride salt form of the target compound likely offers superior aqueous solubility compared to neutral analogs (e.g., 3a-3h in or yellow solids 2d/1l in –3), aiding oral bioavailability. Electron-withdrawing groups (e.g., nitro, cyano) in 2d and 1l (–3) may improve binding affinity but could also increase metabolic susceptibility compared to the target compound’s ketone linker and azetidine.
Synthetic Considerations: The target compound’s synthesis may resemble methods in (e.g., nucleophilic substitution with halides under basic conditions), but its complex heterocyclic framework likely requires multi-step functionalization, as seen in for thienopyridine derivatives.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization and functional group coupling. Key steps include:
- Azetidine ring formation : Use of sodium hydroxide or potassium carbonate as a base to facilitate nucleophilic substitution .
- Oxadiazole coupling : Reaction conditions (e.g., 60–80°C in DMF) to ensure regioselectivity and minimize by-products .
- Salt formation : Hydrochloride salt generation via HCl gas bubbling in anhydrous ethanol.
- Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF) and reaction time (monitored via TLC) can enhance yields by 15–20% .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm hydrogen/carbon environments (e.g., pyridazinone carbonyl at δ ~165 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H] = 437.12 vs. observed 437.11) .
- HPLC-PDA : Purity >98% with a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. What solvent systems are suitable for solubility testing in biological assays?
- Methodological Answer :
- Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions.
- Aqueous buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 to enhance solubility .
- Validation : Dynamic light scattering (DLS) to confirm colloidal stability at 37°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
- Control standardization : Include a reference compound (e.g., staurosporine for kinase inhibition) in all assays to normalize inter-lab variability .
- Data analysis : Apply multivariate regression to isolate confounding variables (e.g., serum concentration in cell media) .
Q. What strategies are recommended for probing the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify target proteins .
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (, ) under physiological pH .
- Gene knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., kinase X) to confirm functional relevance .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use Schrödinger’s QikProp to estimate logP (target <3), CYP450 inhibition, and BBB penetration .
- Molecular dynamics (MD) : Simulate binding stability in ATP-binding pockets (e.g., 100 ns simulations with AMBER) .
- Metabolite prediction : GLORYx or similar tools to identify potential Phase I/II metabolites .
Q. What experimental designs are effective for analyzing data contradictions between in vitro and in vivo efficacy?
- Methodological Answer :
- Dose-response alignment : Ensure in vivo dosing matches in vitro IC values adjusted for plasma protein binding .
- Pharmacokinetic bridging : Measure plasma/tissue concentrations via LC-MS to correlate exposure with effect .
- Tissue-specific activity : Use transgenic reporter mice to monitor target engagement in real-time .
Methodological Best Practices
Q. What are the recommended protocols for ensuring reproducibility in synthetic workflows?
- Answer :
- Detailed reaction logs : Record exact stoichiometry, solvent lot numbers, and humidity levels during hygroscopic steps .
- Quality control (QC) : Intermediate characterization (e.g., NMR) after each synthetic step .
- Automation : Use liquid handlers for precise reagent dispensing in scale-up reactions .
Q. How should researchers design a robust SAR (Structure-Activity Relationship) study for this compound?
- Answer :
- Scaffold diversification : Modify the azetidine (e.g., substituents at C3) and pyridazinone (e.g., halogenation) regions .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity .
- Counter-screening : Test analogs against off-target panels (e.g., GPCRs, ion channels) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
